molecular formula C18H16ClN3O4 B2625285 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide CAS No. 902253-44-5

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide

Cat. No.: B2625285
CAS No.: 902253-44-5
M. Wt: 373.79
InChI Key: HVMDTJXAWMDNKS-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide (CAS Number 902253-44-5) is a synthetic small molecule with a molecular formula of C18H16ClN3O4 and a molecular weight of 373.79 g/mol . This benzoxazolone-based propanamide derivative is offered as a high-purity grade material for research and development purposes. Compounds within this structural class have been the subject of scientific investigation for their potential biological activities. Published research on analogous (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives has identified significant antinociceptive properties in established preclinical models, suggesting value for foundational pharmacological studies . The structure incorporates both a benzoxazolone moiety and an acetamidophenyl group, which are pharmacophores found in molecules studied for interaction with various neurological and inflammatory targets. Researchers may find this chemical useful as a building block in medicinal chemistry, a candidate for high-throughput screening, or a tool compound for probing biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11(23)20-13-3-5-14(6-4-13)21-17(24)8-9-22-15-10-12(19)2-7-16(15)26-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMDTJXAWMDNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a derivative of benzoxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of the compound typically involves the reaction of 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole with N-(4-acetamidophenyl)propanamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to enhance yield and purity.

Anticancer Activity

Recent studies have shown that compounds similar to 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide exhibit significant anticancer properties. The following table summarizes the findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung cancer)15.24Induces apoptosis through caspase activation
Compound BMCF-7 (Breast cancer)5.02Inhibits cell proliferation via cell cycle arrest
Compound CHeLa (Cervical cancer)10.50Disrupts mitochondrial function leading to cell death

The compound's activity is often compared against standard chemotherapeutic agents like cisplatin, demonstrating lower cytotoxicity towards normal cells while retaining efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents targeting resistant strains.

Case Studies

  • Anticancer Study : A study involving A549 lung adenocarcinoma cells treated with the compound showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced viability to approximately 60%, indicating significant cytotoxic effects compared to untreated controls.
  • Antimicrobial Study : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

The biological activity of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred) References
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide C₁₅H₁₄N₂O₃S 302.35 Thiophen-2-ylmethyl Not reported
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 213.66 4-Methoxyphenyl Antimicrobial (potential)
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₅H₁₉ClN₂O₂ 294.78 4-Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant
Target Compound C₁₈H₁₇ClN₃O₄* ~343.75 5-Chloro-benzoxazole, 4-acetamidophenyl Undetermined

*Calculated molecular formula based on structural interpretation.

Key Observations:

Substituent Impact on Properties: The 4-acetamidophenyl group in the target compound distinguishes it from analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide (), where a methoxy group replaces the acetamido functionality. The acetamido group likely enhances hydrogen-bonding capacity and solubility compared to methoxy . Chlorine Positioning: The 5-chloro substitution on the benzoxazole ring (target) may increase lipophilicity and metabolic stability relative to non-halogenated analogs like BG16087 ().

Hydrogen-Bonding Patterns: Crystallographic data for 3-Chloro-N-(4-methoxyphenyl)propanamide () reveals C=O bond lengths of 1.2326 Å and N–H···O hydrogen bonds, which stabilize its crystal lattice.

Pharmacological Potential (Inferred)

  • Antioxidant Activity : Hydroxamic acid analogs (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide , ) exhibit radical scavenging activity against DPPH, suggesting that the target compound’s amide groups could confer similar properties .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization requires precise control of reaction parameters:

  • Temperature : Maintain 20–25°C during reagent addition to prevent side reactions (e.g., chloroacetyl chloride coupling) .
  • Solvent choice : Polar aprotic solvents like dioxane or dimethylformamide (DMF) enhance reactivity, while ethanol-DMF mixtures aid recrystallization .
  • Purification : Column chromatography or recrystallization isolates the product, monitored via thin-layer chromatography (TLC) .
  • Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm purity (>95%) and structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach ensures accuracy:

  • NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., benzoxazole and acetamide groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via electrospray ionization) and detects fragmentation patterns .
  • HPLC : Quantifies purity and monitors degradation under stability testing .

Q. What are the critical solvent and catalyst considerations for its multi-step synthesis?

  • Solvents : Dichloromethane (DCM) facilitates acylation reactions, while DMF enhances nucleophilic substitutions . Protic solvents like ethanol are avoided in base-sensitive steps .
  • Catalysts : Triethylamine neutralizes HCl byproducts in amide bond formation, while sodium hydroxide optimizes pH for heterocycle cyclization .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives?

Integrate quantum chemical calculations and reaction path searches to:

  • Predict thermodynamic feasibility of derivatization (e.g., substituting the chlorobenzoxazole moiety) .
  • Simulate transition states for key steps like ring closure or cross-coupling .
  • Validate predictions experimentally via parallel synthesis and spectroscopic screening .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform incubation times) to isolate variables .
  • Orthogonal assays : Compare results from enzymatic inhibition, cytotoxicity, and receptor binding assays to confirm target specificity .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the acetamide group) to identify critical pharmacophores .

Q. How to elucidate the compound’s mechanism of action at the molecular level?

  • Receptor binding assays : Use radiolabeled ligands to quantify affinity for suspected targets (e.g., kinase or GPCR proteins) .
  • Cellular assays : Measure downstream signaling markers (e.g., phosphorylation levels) via Western blotting or flow cytometry .
  • Molecular docking : Model interactions with protein active sites using software like AutoDock, guided by crystallographic data .

Methodological Best Practices

  • Data contradiction analysis : Cross-reference NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve structural ambiguities .
  • Reaction scalability : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .
  • Biological evaluation : Use in silico ADMET profiling (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic properties .

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